1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3,4-dihydro-2H-quinoline;oxalic acid
Overview
Description
1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3,4-dihydro-2H-quinoline;oxalic acid is a useful research compound. Its molecular formula is C23H29NO5 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,2,3,4-tetrahydroquinoline oxalate is 399.20457303 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry and Chemical Reactivity
Research in synthetic chemistry often explores the formation and reactivity of complex chemical compounds. For instance, studies have detailed the synthesis and structural analysis of related tetrahydroquinoline derivatives, illustrating the versatility of these compounds in chemical reactions. The formation of ethyl 2-amino-1-oxo-inden-3-carboxylate through the treatment of related compounds with ethanolic sodium hydroxide demonstrates the chemical reactivity and potential for generating novel structures (Kirby et al., 1985). Similarly, the synthesis of N-aryl-2-vinyltetrahydro-4-oxoquinoline showcases the diverse reactivity and potential for creating functionalized quinolones, further emphasizing the utility of tetrahydroquinoline derivatives in organic synthesis (Guillou et al., 1998).
Medicinal Chemistry and Drug Design
Tetrahydroquinoline derivatives are also prominent in medicinal chemistry, where their modification leads to compounds with significant biological activity. For example, the synthesis and evaluation of topoisomerase I-targeting agents related to tetrahydroquinoline derivatives have shown potent antitumor activity, illustrating the therapeutic potential of these compounds (Satyanarayana et al., 2008). Another study on the antibacterial properties of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives highlights the broad spectrum of biological activities associated with tetrahydroquinoline structures (Balaji et al., 2013).
Properties
IUPAC Name |
1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-3,4-dihydro-2H-quinoline;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO.C2H2O4/c1-16(2)19-11-10-17(3)15-21(19)23-14-13-22-12-6-8-18-7-4-5-9-20(18)22;3-1(4)2(5)6/h4-5,7,9-11,15-16H,6,8,12-14H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMICHQFZRSRSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2CCCC3=CC=CC=C32.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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